molecular formula C18H17N3O2S2 B11633424 (5Z)-5-{[6-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one

(5Z)-5-{[6-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No.: B11633424
M. Wt: 371.5 g/mol
InChI Key: KNHVMPRMOMHWFP-GDNBJRDFSA-N
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Description

(5Z)-5-{[6-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a quinoline ring system substituted with a morpholine group, a thiazolidinone ring, and a sulfanylidenemethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{[6-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with morpholine under basic conditions.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with an α-haloketone.

    Final Coupling Reaction: The final step involves the coupling of the quinoline-morpholine derivative with the thiazolidinone derivative under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenemethylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring or the thiazolidinone ring, potentially leading to the formation of dihydroquinoline or thiazolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydroquinoline, thiazolidine derivatives.

    Substitution Products: Various substituted quinoline and morpholine derivatives.

Scientific Research Applications

(5Z)-5-{[6-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[6-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the compound.

Comparison with Similar Compounds

  • (5Z)-5-{[6-METHYL-2-(PIPERIDIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-{[6-METHYL-2-(PYRROLIDIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the quinoline ring, where morpholine is replaced by piperidine or pyrrolidine.
  • Chemical Properties: These structural variations can lead to differences in solubility, stability, and reactivity.
  • Biological Activity: The different substituents can also affect the compound’s interaction with biological targets, potentially leading to variations in therapeutic efficacy and safety profiles.

Properties

Molecular Formula

C18H17N3O2S2

Molecular Weight

371.5 g/mol

IUPAC Name

(5Z)-5-[(6-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H17N3O2S2/c1-11-2-3-14-12(8-11)9-13(10-15-17(22)20-18(24)25-15)16(19-14)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22,24)/b15-10-

InChI Key

KNHVMPRMOMHWFP-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)/C=C\4/C(=O)NC(=S)S4

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=C4C(=O)NC(=S)S4

Origin of Product

United States

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